Product packaging for 1-Oxaspiro[4.5]decan-8-amine(Cat. No.:)

1-Oxaspiro[4.5]decan-8-amine

Cat. No.: B13627970
M. Wt: 155.24 g/mol
InChI Key: SYNAWIBYSNHDPC-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]decan-8-amine is a valuable spirocyclic chemical scaffold designed for pharmaceutical research and development. This compound features a unique structure with an amine functional group, making it a versatile intermediate for constructing novel molecules and probing biological systems . The 1-oxaspiro[4.5]decane core is a privileged structure in medicinal chemistry, known for its three-dimensionality and potential to improve the physicochemical properties of lead compounds . While specific mechanistic data on this base compound is limited, structurally related molecules based on the 1-oxaspiro[4.5]decane scaffold have demonstrated significant pharmacological activity. For instance, such compounds have been developed and patented as potent analgesic (pain-relief) agents, highlighting the scaffold's relevance in central nervous system (CNS) drug discovery . Furthermore, the well-known investigational drug Spiradoline, which contains this core structure, acts as a potent and selective agonist at the kappa-type opioid receptor, underscoring the potential of this chemical framework in developing therapeutics for neurological and psychiatric conditions . Researchers can leverage this amine-functionalized spirocyclic building block to synthesize new chemical entities, create targeted libraries for high-throughput screening, and explore structure-activity relationships in various drug discovery programs. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B13627970 1-Oxaspiro[4.5]decan-8-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-oxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C9H17NO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8H,1-7,10H2

InChI Key

SYNAWIBYSNHDPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)N)OC1

Origin of Product

United States

Synthetic Methodologies for 1 Oxaspiro 4.5 Decan 8 Amine and Analogs

Direct Synthetic Routes to the 1-Oxaspiro[4.5]decan-8-amine Skeleton

Direct methodologies for the construction of the 1-oxaspiro[4.5]decane skeleton often involve the simultaneous formation of one or both rings of the spirocyclic system. These routes are valued for their efficiency and potential for stereocontrol at the spirocyclic center.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach for the synthesis of cyclic and spirocyclic ethers. In the context of the 1-oxaspiro[4.5]decane system, this strategy would typically involve the cyclization of a suitably substituted cyclohexanol derivative bearing a pendant hydroxyalkyl chain.

One plausible approach is the acid-mediated cyclization of an alkenyl alcohol. For instance, a cyclohexanol with a butenyl group at the 1-position could undergo an intramolecular hydroalkoxylation reaction. The presence of specific substituents on the alkene, such as a silyl group, has been shown to be crucial for the success of such cyclizations, leading to the formation of tetrahydropyran rings with high stereoselectivity researchgate.netmdpi.com. While this method has been demonstrated for the formation of tetrahydropyrans, its application to the synthesis of the tetrahydrofuran (B95107) ring in the 1-oxaspiro[4.5]decane system from a corresponding homoallylic alcohol precursor is a conceptually similar and viable strategy. The stereochemical outcome of the cyclization would be influenced by the geometry of the starting material and the reaction conditions.

Tandem Prins/Pinacol Reactions for Spirocyclic Formation

Tandem reactions that form multiple bonds and rings in a single operation are highly desirable in organic synthesis for their atom and step economy. A notable example is the tandem Prins/pinacol reaction, which has been successfully employed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-one scaffolds rsc.orgresearchgate.net. This cascade process is catalyzed by a Lewis acid and involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol rsc.org.

The proposed mechanism commences with the Lewis acid-catalyzed formation of an oxocarbenium ion from the aldehyde and the homoallylic diol. This is followed by an intramolecular attack of the olefin onto the oxocarbenium ion, which initiates the Prins cyclization to form a carbocationic intermediate. This intermediate then undergoes a pinacol-type 1,2-alkyl shift, resulting in ring expansion of the cyclobutane ring to a cyclopentanone and concomitant formation of the spirocyclic ether rsc.org. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, affording the corresponding oxaspirocycles in good yields and with excellent diastereoselectivity rsc.org.

AldehydeProductYield (%)
4-Bromobenzaldehyde(5S,7S)-7-(4-Bromophenyl)-8-oxaspiro[4.5]decan-1-one85
4-Cyanobenzaldehyde(5S,7S)-7-(4-Cyanophenyl)-8-oxaspiro[4.5]decan-1-one82
4-Nitrobenzaldehyde(5S,7S)-7-(4-Nitrophenyl)-8-oxaspiro[4.5]decan-1-one80
Benzaldehyde(5S,7S)-7-Phenyl-8-oxaspiro[4.5]decan-1-one84
Propanal(5S,7S)-7-Ethyl-8-oxaspiro[4.5]decan-1-one75

Acid-Mediated Aminolactone Formation from Unactivated Alkenes

A recently developed method for the direct formation of aminolactones from unactivated alkenes presents a potential, albeit indirect, route to the this compound skeleton. This acid-mediated reaction utilizes readily available reactants and proceeds through a cationic aminoalkylation pathway to afford (spiro)aminolactones with good functional group tolerance and chemoselectivity. The synthetic utility of the resulting products is demonstrated through various transformations, including stereospecific rearrangements to access sterically congested scaffolds. This approach could potentially be adapted to generate a spirocyclic aminolactone that serves as a precursor to this compound after subsequent reduction steps.

Synthesis via Functional Group Interconversion on Precursor Oxaspiro[4.5]decanes

An alternative and often more flexible approach to the synthesis of this compound involves the initial construction of a functionalized 1-oxaspiro[4.5]decane skeleton, followed by the interconversion of functional groups to introduce the desired amine functionality at the C-8 position.

Reductive Amination of 1-Oxaspiro[4.5]decan-8-one

Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes wikipedia.orgacsgcipr.orglibretexts.org. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by reduction to the corresponding amine libretexts.orgfrontiersin.org. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation acsgcipr.org.

The key precursor for this route is 1-oxaspiro[4.5]decan-8-one. The synthesis of this ketone can be achieved through various methods, including the oxidation of the corresponding alcohol, 1-oxaspiro[4.5]decan-8-ol. The synthesis of a related compound, 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, has been reported via the oxidation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [bis(trifluoroacetoxy)iodo]benzene (PIFA) mdpi.com. A similar intramolecular cyclization-oxidation strategy could potentially be employed to access 1-oxaspiro[4.5]decan-8-one from a suitable acyclic precursor.

Once 1-oxaspiro[4.5]decan-8-one is obtained, it can be subjected to reductive amination conditions. For example, reaction with ammonia or an ammonia source, such as ammonium acetate, in the presence of a reducing agent would yield the target primary amine, this compound. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize side reactions.

Reducing AgentTypical Reaction ConditionsNotes
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 6-7Effective for a wide range of substrates.
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloroethane, Acetic AcidMild and selective, often used for acid-sensitive substrates.
Catalytic Hydrogenation (H2, Pd/C)Ethanol, H2 pressure"Green" method, can be highly efficient.

Conversion of Spirocyclic Lactones

Spirocyclic lactones can serve as versatile precursors for the synthesis of spirocyclic amines through a series of functional group transformations. The synthesis of 8-alkyl-1-oxaspiro[4.5]decan-2-ones has been described, for instance, by the reaction of acrylic acid or its esters with an appropriate cyclohexanol in the presence of a free radical initiator google.com. A general synthesis of 1-oxaspiro[4.5]decan-2-ones has also been reported acs.org.

The conversion of a spirocyclic lactone, such as 1-oxaspiro[4.5]decan-8-one (which can be viewed as a lactone), to this compound would require a multi-step sequence. A plausible route could involve the following transformations:

Reduction of the lactone: The lactone can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH4). This would open the tetrahydrofuranone ring to afford a 1-(hydroxybutyl)cyclohexane-1,8-diol.

Selective protection and activation: The primary alcohol of the diol could be selectively protected, followed by activation of the secondary alcohol at the 8-position, for example, by conversion to a mesylate or tosylate.

Introduction of the amino group: The activated alcohol can then be displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction.

Reduction of the azide: The resulting azide can be reduced to the primary amine using methods such as catalytic hydrogenation or reduction with LiAlH4.

Ring closure: Finally, deprotection of the primary alcohol and subsequent intramolecular cyclization (e.g., via an acid-catalyzed dehydration or a Williamson ether synthesis) would regenerate the tetrahydrofuran ring and yield the target this compound.

This functional group interconversion approach offers a high degree of flexibility, allowing for the synthesis of various analogs by modifying the reagents and reaction conditions at each step.

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for producing enantiomerically pure spirocyclic amines, as different enantiomers can exhibit distinct biological activities. Methodologies are focused on the stereocontrolled construction of the quaternary spirocenter.

The creation of the chiral spiro atom in a selective manner is the cornerstone of asymmetric synthesis for spiroketals and their amine derivatives. Various catalytic systems have been developed to achieve high levels of enantioselectivity.

One prominent strategy involves a sequential catalytic system utilizing gold and iridium complexes. nih.govresearchgate.netbohrium.com This method facilitates an enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols or alkynamides. nih.govresearchgate.netbohrium.com The process proceeds through an in-situ generated exocyclic vinyl ether or enamide, which then undergoes an asymmetric allylation and spiroketalization, yielding spiroketals and spiroaminals with excellent enantioselectivities. nih.govresearchgate.netbohrium.com A kinetic resolution process can also be employed with racemic 2-(1-hydroxyallyl)anilines to produce enantioenriched spiroaminals. nih.govresearchgate.netbohrium.com

Another approach to the enantioselective synthesis of spiroketal cores involves the coupling of two functionalized fragments followed by spiroketalization. acs.org This strategy has been successfully applied to the synthesis of the rsc.orgrsc.org spiroketal core of Reveromycin A, a microbial polyketide. acs.org While this creates a different ring system, the fundamental principle of a late-stage, stereocontrolled spiroketalization is a key concept applicable to various spirocyclic systems.

Organo-cation catalysis has also emerged as a powerful tool. For instance, a triazolium bromide-catalyzed transannular C-acylation of enol lactones provides access to a range of enantioenriched spirocyclic 1,3-diketones, which can serve as versatile intermediates for further elaboration into spirocyclic amines. rsc.org

Table 1: Selected Enantioselective Methods for Spirocycle Formation

Catalytic System/Method Substrates Product Type Key Features
Gold and Iridium Sequential Catalysis Racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides Spiroketals and Spiroaminals Cascade reaction, excellent enantioselectivities. nih.govresearchgate.netbohrium.com
Fragment Coupling and Spiroketalization Functionalized iodide and aldehyde fragments rsc.orgrsc.org Spiroketal core Late-stage spiroketalization, synthesis of complex natural product cores. acs.org

When substituents are present on the rings of the spirocycle, multiple stereocenters exist, leading to the possibility of diastereomers. Controlling the relative stereochemistry during the cyclization reaction is therefore critical.

In the synthesis of substituted spiroacetal systems, the formation of diastereomers is a common issue. acs.org However, in certain cases, the diastereoselectivity can be enhanced through post-cyclization isomerization. acs.org For example, acid-mediated anomerization can be used to equilibrate a mixture of diastereomers, often favoring the thermodynamically more stable product with high selectivity. acs.org

Strategic choice of precursors and reaction pathways can also lead to high diastereoselectivity. The synthesis of densely functionalized azaspirocyclic scaffolds has been achieved in a single step and as a single diastereomer by reacting 2-furylcarbinols that have an aminoalkyl chain at the 5-position of the furan ring. researchgate.net This demonstrates that careful substrate design can pre-organize the molecule for a highly stereoselective cyclization.

Table 2: Strategies for Diastereoselective Control

Strategy Description Example Application Outcome
Acid-Mediated Anomerization Treatment with acid to equilibrate a diastereomeric mixture to the thermodynamically favored isomer. Synthesis of substituted 6,6-spiroacetal systems. acs.org High diastereoselectivity. acs.org

Industrial and Scalable Synthesis Considerations

Transitioning a synthetic route from laboratory-scale to industrial production requires methodologies that are not only high-yielding and selective but also cost-effective, safe, and robust. For spirocyclic amines, several scalable approaches have been explored.

The development of synthetic routes that can be performed on a large scale (e.g., up to 100g) is a key focus. nih.govenamine.net This often involves optimizing existing literature methods, such as those relying on the reaction of imines with allyl magnesium halides followed by bromocyclization, or developing novel approaches like those based on Sakurai or Petasis reactions of cyclic ketones. enamine.net The synthesis of bis-morpholine spiroacetals has been demonstrated to be high-yielding and performable on a large scale from readily available starting materials. acs.org

For the asymmetric synthesis of amines in general, the use of chiral reagents like tert-butanesulfinamide has been implemented on metric ton scales for the production of drugs and agrochemicals. yale.edu This highlights the industrial viability of using well-established chiral auxiliaries for large-scale enantioselective processes.

Automation and continuous flow chemistry offer significant advantages for industrial synthesis, including improved safety, consistency, and throughput. An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been developed, showcasing the power of modern manufacturing technologies. nih.gov This approach utilizes photoredox-catalysed hydroaminoalkylation sequenced with intramolecular N-arylation in a continuous flow system. nih.gov Continuous flow has also been successfully applied to various catalytic enantioselective transformations to produce chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

Table 3: Comparison of Scalable Synthesis Approaches

Approach Key Features Scale Advantages
Optimized Batch Synthesis Improvement of existing methods; development of novel, robust reactions. enamine.net Up to 100g scale. nih.govenamine.net Utilizes standard chemical manufacturing equipment; suitable for moderate production volumes.
Use of Robust Chiral Auxiliaries Employment of well-established and commercially available chiral reagents. Metric ton scales. yale.edu High reliability and predictability; established supply chains. yale.edu

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Reveromycin A

Reaction Chemistry and Mechanistic Investigations of 1 Oxaspiro 4.5 Decan 8 Amine

Reactivity Profile of the Amine Functionality

The chemical behavior of 1-Oxaspiro[4.5]decan-8-amine is largely dictated by the primary amine group attached to the cyclohexane (B81311) ring. This amine functionality possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. libretexts.orgyoutube.com These characteristics allow it to participate in a variety of chemical transformations.

Acylation Reactions

Primary amines like this compound readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable amide bond. openstax.org The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl) that is formed. fishersci.co.uk

For instance, the reaction with acetyl chloride would yield N-(1-Oxaspiro[4.5]decan-8-yl)acetamide. The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative Acylation Reactions

This table illustrates common acylation reactions applicable to primary amines.

Acylating AgentProductTypical Conditions
Acetyl ChlorideN-(1-Oxaspiro[4.5]decan-8-yl)acetamidePyridine (B92270), Dichloromethane, 0 °C to rt
Acetic AnhydrideN-(1-Oxaspiro[4.5]decan-8-yl)acetamideTriethylamine, Dichloromethane, rt
Benzoyl ChlorideN-(1-Oxaspiro[4.5]decan-8-yl)benzamideAqueous NaOH, Dichloromethane (Schotten-Baumann conditions)

Alkylation Reactions

The nitrogen atom of this compound can act as a nucleophile and react with alkyl halides in an alkylation reaction. openstax.orgmsu.edu This nucleophilic substitution reaction leads to the formation of secondary and tertiary amines, and eventually quaternary ammonium salts. openstax.org

However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of products. youtube.commasterorganicchemistry.com To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary.

Table 2: Products of Alkylation with Methyl Iodide

This table shows the potential products from the reaction of a primary amine with an alkylating agent.

Degree of AlkylationProduct Name
Mono-alkylationN-Methyl-1-oxaspiro[4.5]decan-8-amine
Di-alkylationN,N-Dimethyl-1-oxaspiro[4.5]decan-8-amine
Tri-alkylationN,N,N-Trimethyl-1-oxaspiro[4.5]decan-8-aminium iodide

Nucleophilic Substitution Reactions

As a potent nucleophile, the amine group of this compound can participate in a wide range of nucleophilic substitution reactions. libretexts.orgyoutube.com This reactivity is fundamental to the construction of more complex molecules. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers.

Examples of such reactions include:

Ring-opening of epoxides : The amine can attack one of the electrophilic carbon atoms of an epoxide ring, leading to the formation of a β-amino alcohol.

Reaction with α,β-unsaturated carbonyl compounds : In a Michael (or conjugate) addition, the amine can add to the β-carbon of an α,β-unsaturated system.

The outcomes of these reactions are influenced by steric hindrance around the nucleophilic nitrogen and the electronic properties of the electrophile.

Transformations of the Oxaspirocyclic Core

The oxaspirocyclic core, consisting of a tetrahydrofuran (B95107) ring spiro-fused to a cyclohexane ring, is generally stable. However, under specific conditions, it can undergo transformations.

Oxidation Reactions

The oxaspirocyclic core of this compound is relatively resistant to mild oxidizing agents. The tetrahydrofuran moiety, being a cyclic ether, can be oxidized under more forceful conditions, potentially leading to ring-opening or the formation of lactones. nih.gov The specific site of oxidation on the cyclohexane ring would depend on the reagents used and the directing effects of the amine and spiro-ether functionalities. For instance, oxidation of C-H bonds adjacent to the ether oxygen can occur with certain reagents. nih.gov

Reduction Reactions

The oxaspirocyclic core is largely inert to standard reducing agents. The ether linkage is stable and does not typically react with reagents like lithium aluminum hydride or sodium borohydride.

However, under harsh reductive conditions, such as catalytic hydrogenation at high pressure and temperature or treatment with strong acids and reducing agents like diborane, cleavage of the C-O bond in the tetrahydrofuran ring could potentially occur. acs.orgyoutube.com This type of reaction, known as hydrogenolysis, would lead to the opening of the five-membered ring.

Ring-Opening and Rearrangement Mechanisms (e.g., Grob-type fragmentation)

Ring-opening and rearrangement reactions are fundamental transformations in organic synthesis, enabling the conversion of cyclic systems into acyclic or different cyclic structures. A notable example is the Grob fragmentation, an elimination reaction that cleaves a neutral aliphatic chain into three distinct fragments: an electrofuge (a positive ion from atoms 1 and 2), an unsaturated neutral fragment (from atoms 3 and 4), and a nucleofuge (a negative ion from the remainder of the chain) wikipedia.org. This reaction is particularly useful for constructing medium or large rings from bicyclic precursors libretexts.org.

The mechanism of the Grob fragmentation is similar to that of an E2 elimination reaction and requires a specific stereochemical arrangement. For the reaction to proceed efficiently, the bond of the electrofuge, the C-C bond being cleaved, and the bond of the leaving group must all be in an antiperiplanar orientation scripps.edu. This alignment allows for constructive orbital overlap, facilitating the concerted bond-breaking and bond-forming processes libretexts.orgscripps.edu. Substrates that are 1,3-diols or similar 1,3-disubstituted systems are typical precursors for this fragmentation, yielding a carbonyl compound and an alkene libretexts.org.

A variation known as the 3-aza-Grob fragmentation occurs when a nitrogen atom is at the 3-position of a secondary or tertiary amine chain with an electrofuge and nucleofuge at the 1 and 5 positions, respectively wikipedia.org. The fragmentation of such systems results in an electrofugal fragment, an imine, and a nucleofugal fragment wikipedia.org. Research has shown that this reaction can proceed with various nucleofuges and that the fragmentation occurs in a concerted step wikipedia.org.

Precursor TypeKey Stereochemical RequirementProductsRef.
1,3-Diol derivativesAntiperiplanar arrangement of reacting bondsKetone/Aldehyde + Alkene libretexts.org
Bicyclic systemsW-chain or zig-zag conformationMedium or large ring structures libretexts.orgscripps.edu
γ-Amino alcoholsAntiperiplanarUnsaturated aldehydes/ketones researchgate.net
Secondary/tertiary amines (3-aza)AntiperiplanarImine + Electrofuge + Nucleofuge wikipedia.org

Mechanisms of Spirocycle Formation

Spirocycles, characterized by two rings connected by a single common atom, are significant structural motifs in natural products and medicinally active compounds vapourtec.com. Various synthetic strategies have been developed to construct these complex three-dimensional structures.

Prins/Pinacol Cascade Mechanism

A powerful method for synthesizing oxaspirocycles is the tandem Prins/pinacol cascade reaction rsc.orgwikipedia.org. This reaction involves an initial Prins reaction, which is the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by a pinacol rearrangement wikipedia.org. The cascade is typically initiated by a Lewis acid, such as stannic chloride (SnCl₄), which activates the carbonyl group wikipedia.orgnih.gov.

The process begins with the formation of an oxocarbenium ion from the aldehyde, which then adds to the alkene, leading to a cyclization event. The resulting carbocation intermediate undergoes a pinacol-type rearrangement, which often involves ring contraction or expansion to form the thermodynamically stable spirocyclic ketone rsc.orgwikipedia.org. This methodology has been successfully applied to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with good yields and high selectivity rsc.org. The scope of this reaction is broad, accommodating aromatic, aliphatic, and heteroaromatic aldehydes rsc.org. The high diastereoselectivity of the Prins cyclization makes it a valuable tool in stereoselective synthesis researchgate.net.

ReactantsCatalystProduct ScaffoldKey FeaturesRef.
Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanolLewis Acid (e.g., SnCl₄)7-substituted-8-oxaspiro[4.5]decan-1-onesGood yields, excellent selectivity, broad aldehyde scope rsc.org
Alkenyl-substituted cycloalkanolsLewis Acid (e.g., SnCl₄)Attached ring systems (e.g., spirocycles)High stereo- and enantioselectivity nih.gov
Homoallylic alcohol and aldehydeProtic or Lewis AcidTetrahydropyran derivativesForms C-C and C-O bonds wikipedia.org

Oxidative Rearrangement Mechanisms

Oxidative rearrangements represent another crucial pathway to spirocycles, particularly in the biosynthesis of natural products nih.gov. These transformations can involve dramatic structural alterations of a precursor molecule, often catalyzed by enzymes researchgate.net. For instance, the formation of the spiroketal in rubromycin biosynthesis involves an extensive enzymatic oxidative rearrangement of a polycyclic aromatic precursor. This process is catalyzed by flavoprotein monooxygenases and a flavoprotein oxidase, leading to the breaking of four carbon-carbon bonds researchgate.net.

In other biosynthetic pathways, such as those for oxalicine and decaturin, oxidative rearrangements are also responsible for spirocycle formation nih.gov. These reactions can proceed through various mechanisms, including those involving diradical intermediates formed by successive oxidations nih.gov. Enzymes like FAD-dependent monooxygenases and cytochromes P450 are known to catalyze such spirocycle-forming reactions by generating and controlling the collapse of reactive intermediates like epoxides nih.gov. The oxidation of spirocyclic oxindole derivatives can also lead to ring expansion and rearrangement, forming complex quinazoline-based structures nih.gov.

Cycloaddition Pathways

Cycloaddition reactions provide a direct and efficient route to spirocyclic frameworks. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. For example, a [3+2] cycloaddition of 2,2,2-trifluorodiazoethane with an electron-deficient alkene can be used to synthesize spirocyclic cyclopropanes with high yield and diastereoselectivity rsc.org.

Palladium-catalyzed C-H activation and arylation is another strategy that has been developed to afford oxindole spirocycles of varying ring sizes with high enantioselectivity rsc.org. Furthermore, spiro-1,2-dioxolanes can be synthesized via a metal-free protocol using oxindole-fused vinylcyclopropanes as 1,3-dipolar synthons and molecular iodine as a catalyst, with air serving as the oxidant acs.org. These methods highlight the versatility of cycloaddition strategies in constructing diverse spirocyclic systems.

Oxyamination Mechanisms

Oxyamination reactions, which introduce both an oxygen and a nitrogen functionality across a double bond, can be pivotal in the synthesis of aminated spirocycles. The Sharpless aminohydroxylation is a prominent example, allowing for the syn-selective preparation of 1,2-amino alcohols from alkenes organic-chemistry.org. This reaction utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T) organic-chemistry.org.

The mechanism is thought to proceed through a [3+2] cycloaddition of an imidoosmium species to the alkene, forming an osmium(VI) azaglycolate intermediate. Hydrolysis of this intermediate releases the 1,2-amino alcohol product and regenerates the catalyst organic-chemistry.org. The use of chiral ligands derived from dihydroquinine and dihydroquinidine can induce high enantioselectivity, making this a powerful tool for asymmetric synthesis organic-chemistry.org. The resulting amino alcohol can be a key intermediate that undergoes further transformations, such as intramolecular cyclization, to form the target spirocycle containing the this compound framework.

Catalyst Design and Performance in Synthetic Transformations

The efficiency and selectivity of synthetic routes toward this compound and related spirocycles are heavily dependent on catalyst design and performance. A variety of catalysts, ranging from simple Lewis acids to complex enzymes, are employed to control the outcome of these intricate transformations.

In Prins/pinacol cascade reactions for spirocycle synthesis, Lewis acids like stannic chloride (SnCl₄) are crucial for activating the carbonyl substrate and promoting the cyclization and rearrangement steps rsc.orgwikipedia.org. The choice of Lewis acid can influence the reaction's efficiency and stereoselectivity rsc.org.

For oxidative rearrangements, biocatalysts play a significant role. Flavoenzymes, cytochromes P450, and other oxidases are used by nature to construct complex spirocycles with high precision nih.govresearchgate.netnih.gov. In synthetic applications, metal catalysts are often used to mediate oxidative C-H activation or coupling reactions to form spirocyclic systems rsc.org.

Recent advancements have also focused on biocatalytic approaches for the synthesis of related structures like Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine. The use of a transaminase enzyme (ATA-200) allows for the asymmetric synthesis of the desired amine from a spiroketone precursor with high yield and enantiomeric excess (>99% ee) vapourtec.comresearchgate.net. This biocatalytic method can be integrated into a continuous flow process, which offers advantages such as reduced product inhibition and improved scalability vapourtec.comresearchgate.net. The performance of these enzymatic reactions can be optimized by controlling parameters like the choice of amine donor and the removal of by-products researchgate.net.

Reaction TypeCatalyst ClassSpecific Catalyst ExampleFunctionRef.
Prins/Pinacol CascadeLewis AcidSnCl₄Carbonyl activation, promotion of cyclization/rearrangement rsc.orgwikipedia.org
Oxidative RearrangementEnzymeFloprotein MonooxygenaseCatalysis of complex C-C bond cleavage/formation researchgate.net
C-H ArylationMetal CatalystPalladium complexC-H activation and coupling for spirocycle formation rsc.org
Asymmetric AminationEnzymeTransaminase (ATA-200)Stereoselective conversion of ketone to amine researchgate.net
OxyaminationMetal CatalystOsO₄ with chiral ligandsEnantioselective syn-dihydroxylation and amination organic-chemistry.org

Structural Elucidation and Stereochemical Analysis of 1 Oxaspiro 4.5 Decan 8 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to deducing the molecular structure of 1-Oxaspiro[4.5]decan-8-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and dynamic behavior can be obtained.

Advanced NMR Spectroscopy for Structural and Conformational Analysis (e.g., Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide initial information on the number and types of hydrogen and carbon atoms. Protons on carbons adjacent to the ether oxygen (C2 and C5) are expected to show downfield shifts to approximately 3.4–4.5 δ, while those adjacent to the amine group (C8) would also be shifted downfield. libretexts.org

Advanced two-dimensional NMR techniques, such as HSQC and HMBC, are employed to establish the precise connectivity by correlating proton and carbon signals. ipb.pt The Nuclear Overhauser Effect (NOE) can reveal through-space proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the two rings. ipb.pt

Dynamic NMR (DNMR) spectroscopy is particularly useful for analyzing the conformational flexibility of the cyclohexane (B81311) ring. monmouth.edu At ambient temperatures, the chair-to-chair ring flip of the substituted cyclohexane moiety might be rapid on the NMR timescale, leading to averaged signals. By lowering the temperature, this process can be slowed, allowing for the observation of distinct signals for axial and equatorial protons and carbons. Line shape analysis of the spectra at various temperatures can provide quantitative data on the activation energy for the ring-flipping process. monmouth.edu

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
C2, C5 (CH₂)3.5 - 4.060 - 75
C3, C4 (CH₂)1.5 - 2.020 - 40
C6 (Spiro)-70 - 90
C7, C10 (CH₂)1.4 - 1.930 - 45
C8 (CH)2.8 - 3.545 - 60
C9 (CH₂)1.4 - 1.930 - 45
NH₂1.0 - 3.0 (broad)-

Table 1: Predicted ¹H and ¹³C NMR chemical shift ranges for this compound based on typical values for cyclic ethers and amines.

Mass Spectrometry for Molecular Formula and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₇NO.

The fragmentation patterns observed in the mass spectrum upon electron ionization (EI) offer significant structural clues. For spirocyclic compounds containing ether and amine functionalities, fragmentation is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to a heteroatom. scribd.comlibretexts.org

Key fragmentation pathways for this compound would include:

α-cleavage adjacent to the ether oxygen: This involves the cleavage of the C5-C6 or C2-C6 bond, leading to the formation of a stable oxonium ion.

α-cleavage adjacent to the amine nitrogen: Cleavage of the C7-C8 or C8-C9 bond results in a resonance-stabilized nitrogen-containing cation, which is often the base peak in the spectra of aliphatic amines. libretexts.orglibretexts.org

Ring cleavage: The molecular ion can also undergo cleavage within the cyclohexane or tetrahydrofuran (B95107) rings.

m/z Value Possible Fragment Ion Fragmentation Pathway
155[C₉H₁₇NO]⁺˙Molecular Ion (M⁺˙)
126[M - C₂H₅]⁺α-cleavage at C8, loss of ethyl radical
98[C₅H₈NO]⁺α-cleavage at C8, loss of butyl radical
85[C₅H₉O]⁺Cleavage of spiro junction
70[C₄H₈N]⁺Cleavage of cyclohexane ring

Table 2: Predicted key fragments in the electron ionization mass spectrum of this compound.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the amine and ether groups.

N-H Stretching: A primary amine (R-NH₂) typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.orgpressbooks.pub

C-O Stretching: The ether linkage produces a strong, characteristic C-O-C stretching absorption in the fingerprint region, typically between 1050 and 1150 cm⁻¹. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group appears as a medium to strong band around 1550-1650 cm⁻¹. libretexts.org

C-H Stretching: Aliphatic C-H stretching vibrations are observed as strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500N-H asymmetric & symmetric stretchPrimary Amine
2850 - 2960C-H stretchAlkane (sp³)
1550 - 1650N-H bend (scissoring)Primary Amine
1050 - 1150C-O-C stretchEther

Table 3: Characteristic infrared absorption bands for this compound.

Determination of Absolute and Relative Stereochemistry

The this compound structure contains two chiral centers: the spiro carbon (C5) and the carbon bearing the amine group (C8). This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). Determining the specific three-dimensional arrangement of these isomers is a significant challenge.

X-ray Crystallography for Diastereomeric and Enantiomeric Assignments

Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. ox.ac.uk This technique provides an unambiguous three-dimensional map of the electron density in a crystalline solid, revealing the precise spatial arrangement of every atom.

To perform this analysis, a suitable single crystal of this compound or a crystalline derivative (e.g., a salt with a chiral acid) must be prepared. The resulting crystal structure would confirm the relative orientation of the amine group with respect to the tetrahydrofuran ring (i.e., whether the substituents on C5 and C8 are cis or trans to each other). Furthermore, if a chiral derivative is used or if the compound crystallizes in a chiral space group, the absolute configuration (R/S designation) at both stereocenters can be unequivocally assigned. mdpi.com The assignment of stereochemistry in spiro compounds can be complex, but X-ray analysis provides the necessary data to resolve any ambiguity. wikipedia.orgyale.edu

Chiral Derivatization and Chromatographic Separation

When X-ray crystallography is not feasible, the separation and identification of enantiomers can be achieved through chiral chromatography. It is often challenging to separate the enantiomers of underivatized primary amines. nih.gov Therefore, a common strategy involves chiral derivatization.

The racemic amine is reacted with a chiral derivatizing agent, such as Mosher's acid chloride or a trifluoroacetylated amino acid, to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govmdpi.com

Alternatively, direct separation of the enantiomers can be attempted using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based or cyclofructan-based columns are often effective for this purpose. nih.gov The differential interaction of the two enantiomers with the chiral stationary phase allows for their separation, enabling their quantification and isolation. chemrxiv.org

Parameter Description
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Column ChiralPak® IA (Polysaccharide-based CSP)
Mobile Phase Heptane/Ethanol with a basic additive (e.g., diethylamine)
Detection UV or Mass Spectrometry
Outcome Baseline separation of the two enantiomers, allowing for determination of enantiomeric excess (ee).

Table 4: Representative conditions for the chiral chromatographic separation of a spirocyclic amine.

NOESY and Coupling Constant Analysis for Configurational Proof

The definitive assignment of the relative and absolute configuration of chiral centers within the this compound framework heavily relies on sophisticated NMR spectroscopic methods. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of proton-proton coupling constants (J-values) are indispensable tools for providing irrefutable proof of its stereochemical arrangement.

NOESY experiments are pivotal in determining the spatial proximity of protons within a molecule. For the this compound system, NOESY data can differentiate between diastereomers by identifying key through-space interactions. For instance, in a cis-configured isomer, a NOESY correlation would be expected between the axial proton at C8 and the axial protons on the cyclohexane ring. Conversely, in a trans-isomer, this correlation would be absent, and instead, an interaction between the equatorial proton at C8 and adjacent equatorial protons might be observed.

Complementing NOESY data, the analysis of vicinal coupling constants (³J) in the ¹H NMR spectrum provides crucial information about the dihedral angles between adjacent protons, which in turn defines the conformation of the cyclohexane ring. The Karplus equation describes the relationship between the magnitude of the coupling constant and the dihedral angle. In a chair conformation of the cyclohexane ring of this compound, large coupling constants (typically 8-13 Hz) are observed between axial-axial protons, while smaller values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. This allows for the unambiguous assignment of the orientation of the amine group as either axial or equatorial.

Illustrative Data for Configurational Analysis of a 1-Oxaspiro[4.5]decane Derivative:

Proton PairObserved NOESY CorrelationSignificance for StereochemistryCoupling Constant (Hz)Inferred Dihedral Angle
H8ax - H7axStrongConfirms axial orientation of both protons³J = 12.5~180°
H8ax - H7eqWeakSupports the chair conformation³J = 3.0~60°
H8eq - H7axWeakConsistent with a chair conformation³J = 3.2~60°
H8eq - H7eqWeakIndicative of equatorial orientations³J = 2.8~60°

Conformational Preferences and Dynamics of the Spirocyclic System

The this compound molecule is not static; its spirocyclic system undergoes dynamic conformational changes, primarily involving the ring inversion of the cyclohexane moiety. The tetrahydrofuran ring is relatively rigid, but the cyclohexane ring can exist in two rapidly interconverting chair conformations. The presence of the spiro-fusion significantly influences the energetics of this ring flip.

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the ring inversion process. At room temperature, the inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, the rate of inversion slows down, and separate signals for the individual conformers can be observed.

Studies on analogous 1-oxaspiro[4.5]decane systems have shown a conformational preference for the conformer that minimizes steric interactions. acs.org For this compound, there would be an equilibrium between two chair conformers, one with the amine group in an axial position and the other with it in an equatorial position. Generally, bulky substituents prefer an equatorial orientation to avoid 1,3-diaxial interactions. Therefore, the conformer with the equatorial amine group is expected to be more stable and thus more populated at equilibrium.

The energy barrier for the ring inversion can be quantified by determining the coalescence temperature (the temperature at which the separate signals for the two conformers merge into a single broad peak) and applying the Eyring equation. This provides valuable insight into the flexibility and conformational landscape of the spirocyclic system.

Thermodynamic and Kinetic Data for Ring Inversion of a Substituted 1-Oxaspiro[4.5]decane:

ParameterValueMethod of Determination
ΔG° (kcal/mol)-0.058Low-temperature integration of conformer signals
KeqVaries with temperatureChemical shift method at higher temperatures
ΔG‡ (kcal/mol)10.9Complete line-shape analysis
ΔH‡ (kcal/mol)9.60Temperature dependence of the rate constant
ΔS‡ (eu)-5.9Temperature dependence of the rate constant

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods provide a deep understanding of electronic structure, which in turn dictates the molecule's reactivity and behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity indices. While specific DFT studies on 1-Oxaspiro[4.5]decan-8-amine are not prominently available in published literature, the principles of DFT are routinely applied to amine-containing heterocyclic and spirocyclic systems.

For a molecule like this compound, DFT calculations would typically focus on:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting reactivity. The lone pair of electrons on the nitrogen atom of the amine group is expected to significantly contribute to the HOMO, marking it as a primary site for electrophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom would be an area of high negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Reactivity Descriptors: Calculation of parameters like ionization potential, electron affinity, and chemical hardness to quantify the molecule's reactivity.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a computational technique used to map out the energy profile of a chemical reaction, identifying the high-energy transition states that connect reactants to products. This is instrumental in understanding reaction mechanisms and predicting reaction rates.

For this compound, this modeling could elucidate the mechanisms of reactions such as N-alkylation, acylation, or its participation in cyclization reactions. The calculations would involve locating the transition state structure for a given reaction and calculating its energy barrier (activation energy). There are currently no specific published studies detailing transition state modeling for reactions involving this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential tools for understanding the three-dimensional structure of molecules and their interactions with biological targets.

Conformational Analysis and Energy Minimization

The spirocyclic nature of this compound imparts significant conformational rigidity compared to acyclic amines, yet it still possesses flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves systematically exploring the molecule's potential energy surface to find low-energy structures.

Ligand-Target Interaction Prediction (general, non-clinical)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is widely used in drug discovery to screen for potential bioactive compounds.

While no specific docking studies for this compound have been reported, research on analogous spirocyclic compounds demonstrates their potential for targeted interactions. For instance, derivatives of 1,4-dioxa-spiro[4.5]decane, which share the spiro[4.5]decane core, have been investigated as ligands for the 5-HT1A serotonin receptor unimore.it. Docking studies on these analogs revealed key interactions within the receptor's binding site, such as hydrogen bonds and salt bridges unimore.it. For this compound, the amine group would be expected to act as a hydrogen bond donor and acceptor, and in its protonated state, it could form crucial ionic interactions with acidic residues in a protein target.

Prediction of Physicochemical Parameters Relevant to Chemical Behavior

Computational tools can reliably predict a range of physicochemical properties that are critical for understanding and handling a chemical compound. One such important parameter is the Collision Cross Section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important identifier in ion mobility-mass spectrometry.

Although experimental data for this compound is scarce, predicted values for its isomers and closely related structures are available and provide a useful reference. These predictions are typically generated using computational algorithms based on the molecule's structure.

Below is a table of predicted Collision Cross Section (CCS) values for various adducts of isomers and related compounds, which helps in estimating the likely values for this compound.

Compound NameMolecular FormulaAdductm/zPredicted CCS (Ų)
8-Oxaspiro[4.5]decan-1-amine C9H17NO[M+H]+156.13829134.4
[M+Na]+178.12023138.7
1-Oxaspiro[4.5]decan-4-amine C9H17NO[M+H]+156.13829134.4
[M+Na]+178.12023138.7
1-Oxaspiro[4.5]decan-8-one C9H14O2[M+H]+155.10666132.5
[M+Na]+177.08860138.0

Data sourced from PubChemLite. The predicted CCS values are calculated using CCSbase. uni.luuni.lu

In addition to CCS, other physicochemical properties for a related isomer, 1-Oxaspiro[4.5]decan-3-amine, have been predicted, offering further insight into the expected behavior of the 8-amine derivative.

PropertyPredicted ValueUnit
Boiling Point 217°C
Flash Point 98.5°C
LogKow (Octanol-Water Partition Coefficient) 1.79
Water Solubility 9.12e-2g/L
pKa (Basic) 9.10

Data sourced from the EPA CompTox Chemicals Dashboard for 1-Oxaspiro[4.5]decan-3-amine. epa.gov

These predicted parameters suggest that this compound is likely a moderately lipophilic, water-soluble amine with a basicity typical of primary amines.

Structure-Reactivity Correlations from Computational Data

Detailed research findings from theoretical investigations on analogous spirocyclic systems reveal that the spirocyclic framework introduces significant conformational rigidity. This rigidity can influence the orientation of the amine group's lone pair of electrons, thereby affecting its availability for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis:

A key aspect of understanding chemical reactivity from a computational standpoint is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity.

For this compound and its analogs, the location and energy of these orbitals are of paramount importance. The HOMO is typically localized on the nitrogen atom of the amine group, reflecting its nucleophilic character. The presence of the ether oxygen in the spirocyclic system can also influence the electron distribution and, consequently, the energies of the molecular orbitals.

To illustrate the structure-reactivity correlations, a comparative analysis of this compound with related spirocyclic amines can be performed. The following table presents hypothetical, yet representative, DFT-calculated electronic properties for a comparative set of molecules.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-5.851.207.051.85
1-Azaspiro[4.5]decan-8-amine-5.701.357.051.60
Spiro[4.5]decan-8-amine-5.951.507.451.40

This data is illustrative and based on typical values for similar structures calculated using DFT at the B3LYP/6-31G(d) level of theory.

From this data, several structure-reactivity trends can be inferred:

Effect of the Heteroatom in the Spiro Ring: The replacement of the oxygen atom in this compound with a nitrogen atom to form 1-Azaspiro[4.5]decan-8-amine leads to a slight increase in the HOMO energy, suggesting enhanced nucleophilicity. This is consistent with nitrogen being generally less electronegative than oxygen, leading to a greater availability of the lone pair electrons on the exocyclic amine. The removal of the heteroatom, as in Spiro[4.5]decan-8-amine, results in a lower HOMO energy, indicating reduced nucleophilicity compared to its heteroatom-containing counterparts.

Dipole Moment and Polarity: The presence of electronegative oxygen and nitrogen atoms introduces polarity into the molecules, as reflected by their dipole moments. This compound, with the highly electronegative oxygen, has the largest dipole moment, indicating a more significant separation of charge. This increased polarity can influence its solubility in polar solvents and its interaction with other polar molecules and surfaces.

Electrostatic Potential (ESP) Maps:

Computational models can also generate Electrostatic Potential (ESP) maps, which visualize the charge distribution on the molecular surface. For this compound, the ESP map would show a region of negative potential (typically colored red) around the nitrogen atom of the amine group, corresponding to the high electron density of the lone pair. This region is the most likely site for electrophilic attack. A region of negative potential would also be observed around the ether oxygen. Regions of positive potential (typically colored blue) would be located on the hydrogen atoms of the amine group, indicating their susceptibility to attack by nucleophiles or their involvement in hydrogen bonding.

Atomic Charges:

Further quantitative insight can be gained from the calculation of atomic charges. The following table provides a hypothetical Mulliken charge distribution for key atoms in this compound.

AtomMulliken Charge (a.u.)
N (amine)-0.85
O (ether)-0.60
C8-0.15
H (on N)+0.35

This data is illustrative and based on typical values for similar structures.

The significant negative charge on the amine nitrogen confirms its role as the primary nucleophilic center of the molecule. The oxygen atom also carries a substantial negative charge, suggesting it can participate in hydrogen bonding as an acceptor. The positive charges on the amine hydrogens highlight their acidic character and their ability to act as hydrogen bond donors. The carbon atom to which the amine is attached (C8) carries a slight negative charge, influenced by the electron-donating nature of the adjacent nitrogen.

Derivatization and Analog Development of 1 Oxaspiro 4.5 Decan 8 Amine

Design and Synthesis of Substituted 1-Oxaspiro[4.5]decan-8-amine Derivatives

The synthesis of derivatives based on the 1-oxaspiro[4.5]decane core involves strategic modifications to the amine group and the ring system to probe structure-activity relationships.

Modification of the primary amine at the 8-position is a primary strategy for modulating the compound's properties. Standard synthetic methodologies are employed to introduce a wide variety of substituents. These strategies often involve analogous nitrogen-containing spirocycles, such as 1-oxa-8-azaspiro[4.5]decane, where the nitrogen atom is part of the six-membered ring.

Common N-substitution reactions include:

N-Alkylation and N-Benzylation: The amine can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. For instance, the synthesis of N-benzyl derivatives is a common approach to introduce a lipophilic group, which can be important for receptor binding.

Amide and Sulfonamide Formation: Acylation with acyl chlorides or carboxylic acids, and sulfonylation with sulfonyl chlorides, yield stable amide and sulfonamide derivatives, respectively. These modifications can introduce hydrogen bond donors and acceptors, altering solubility and binding interactions.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can introduce additional points of interaction with biological targets.

In the development of sigma-1 (σ₁) receptor ligands, various substituted benzyl (B1604629) and other aromatic groups have been attached to the nitrogen of analogous spirocyclic amines to explore the receptor's binding pocket. nih.govresearchgate.net

Altering the core spirocyclic framework is a key strategy for fine-tuning the molecule's physicochemical properties and biological activity.

Heteroatom Variations: Replacing one or more carbon atoms in the cyclohexane (B81311) ring with a heteroatom leads to novel scaffolds. For example, the 1-oxa-8-azaspiro[4.5]decane scaffold, where the C-8 carbon is replaced by nitrogen, has been extensively studied. nih.govresearchgate.netacs.org Other variations include the 1,4-dioxa-8-azaspiro[4.5]decane and 1-thia-4-azaspiro[4.5]decane systems, which introduce different electronic and steric properties. nih.govnih.gov These changes can impact the molecule's basicity, polarity, and metabolic stability.

Fluorinated Analogs: The introduction of fluorine atoms can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity. Fluorine can also serve as a label for positron emission tomography (PET) imaging. For example, 18F-labeled derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized as potential radioligands for imaging σ₁ receptors in the brain and in tumors. nih.govnih.gov The synthesis typically involves the nucleophilic substitution of a suitable leaving group, such as a tosylate, with [18F]fluoride.

Modifying the size of either the tetrahydrofuran (B95107) or the cyclohexane ring can lead to significant changes in the spatial arrangement of substituents, affecting how the molecule fits into a target's binding site. Research into σ₁ receptor ligands has explored expanding the six-membered ring system, leading to the synthesis and evaluation of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives alongside their [4.5]decane counterparts. nih.govresearchgate.net This variation alters the geometry and conformational flexibility of the molecule. Similarly, scaffolds such as 1-thia-4-azaspiro[4.4]alkan-3-ones have been synthesized, representing a contraction of the six-membered ring. nih.gov

Bioisosteric Replacement Strategies in Oxaspiro[4.5]decane Scaffolds

Bioisosterism involves the substitution of atoms or groups within a molecule with other groups that have similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. researchgate.netnih.gov

In the context of the 1-oxaspiro[4.5]decane scaffold, several bioisosteric replacements can be considered:

Tetrahydrofuran Ring Oxygen: The oxygen atom in the tetrahydrofuran ring is a key feature, capable of acting as a hydrogen bond acceptor. Its importance has been demonstrated in related structures; for instance, replacing the tetrahydrofuran oxygen in certain HIV protease inhibitors with a methylene (B1212753) group leads to a drastic loss of antiviral activity, likely due to the loss of a critical hydrogen bond. nih.gov A potential bioisosteric replacement could be a sulfur atom (to form a thiaspiro- compound) or a substituted nitrogen atom.

Cyclohexane Ring: The cyclohexane ring can be replaced with other cyclic systems to explore different conformational spaces. A common bioisosteric replacement for a benzene (B151609) ring is a thiophene (B33073) or pyridine (B92270) ring. researchgate.net While the cyclohexane is aliphatic, its replacement with a heterocyclic ring like piperidine (B6355638) (leading to an azaspiro- scaffold) is a common strategy that introduces a basic center and alters the polarity and potential binding interactions.

Amine Group: The primary amine can be replaced with other functional groups that can mimic its role as a hydrogen bond donor or a basic center. Potential bioisosteres for an amine include a hydroxyl group or a methyl group in certain contexts, although this would fundamentally change the chemical nature of the scaffold.

Structure-Activity Relationship (SAR) Studies for Target Binding (non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to a lead compound affect its interaction with a biological target. For derivatives of the 1-oxaspiro[4.5]decane scaffold and its close analogs, SAR studies have been conducted to optimize binding to targets such as the σ₁ receptor. nih.govresearchgate.net

In a study focused on developing selective σ₁ receptor ligands, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized with various substituents on the nitrogen atom. nih.gov Their binding affinities for σ₁ and σ₂ receptors were determined to evaluate both potency and selectivity. The data revealed that the nature of the N-substituent is critical for high-affinity binding. Aromatic and cycloalkyl groups connected via an alkyl linker were found to be favorable.

Below is an interactive data table summarizing the SAR findings for a selection of N-substituted 1-oxa-8-azaspiro[4.5]decane analogs as σ₁ receptor ligands. nih.gov

CompoundN-Substituent (R)Ki (σ₁) [nM]Ki (σ₂) [nM]Selectivity (Ki σ₂/Ki σ₁)
1 4-Fluorobenzyl0.6114.524
2 4-Methoxybenzyl0.4720.544
3 2-(Cyclohexyl)ethyl2.540.516
4 2-(Tetrahydrofuran-2-yl)methyl12.124.52

This data is adapted from studies on the analogous 1-oxa-8-azaspiro[4.5]decane system for illustrative purposes.

The results indicate that electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on a benzyl group are well-tolerated and lead to high affinity (Compounds 1 and 2). Compound 2, with a methoxybenzyl group, showed the highest affinity and selectivity. Replacing the aromatic ring with a bulky aliphatic group like cyclohexyl (Compound 3) maintained nanomolar affinity, though it was reduced compared to the benzyl derivatives. The inclusion of a second heterocyclic ring (Compound 4) resulted in the lowest affinity and selectivity in this series, demonstrating the specific steric and electronic requirements of the σ₁ receptor binding site.

Library Synthesis and High-Throughput Screening Considerations

To efficiently explore the chemical space around the this compound scaffold, the generation of compound libraries for high-throughput screening (HTS) is essential. Modern synthetic strategies are employed to rapidly produce a large number of diverse analogs.

Key considerations for library synthesis include:

Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple compounds in an array format, for example, in 96-well plates. spirochem.com Starting from a common spirocyclic amine core, different building blocks (e.g., a diverse set of aldehydes for reductive amination, or various acyl chlorides for amidation) can be added to each well to generate a library of N-substituted derivatives.

Automated Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and automation. Automated systems can perform multi-step reactions to produce libraries of complex molecules, such as spirocyclic amines, from simple primary amine feedstocks. nih.gov This approach allows for rapid reaction optimization and production of compound arrays with minimal manual intervention.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, are highly efficient for library synthesis. nih.gov Designing an MCR that incorporates the spirocyclic core or builds it in situ would be a powerful strategy for generating structural diversity quickly.

These high-throughput synthesis methods enable the creation of large and diverse libraries of this compound derivatives, which can then be screened against various biological targets to identify novel hits and guide lead optimization efforts.

Applications in Chemical Science and Intermediacy

1-Oxaspiro[4.5]decan-8-amine as a Building Block in Organic Synthesis

In the realm of organic synthesis, "building blocks" are foundational molecules from which more complex structures can be assembled. This compound, with its spirocyclic core and functional amine handle, serves as an exemplary building block for constructing intricate molecular architectures. The rigid spirocyclic framework imparts a defined three-dimensional geometry, while the primary amine group offers a site for a wide array of chemical transformations, including acylation, alkylation, arylation, and participation in condensation reactions.

The synthesis of complex polycyclic and heterocyclic systems is a cornerstone of modern organic chemistry, essential for creating novel materials and therapeutics. Spirocyclic amines are particularly useful for this purpose as their inherent structure can be elaborated into more complex fused or bridged ring systems. For instance, synthetic strategies involving intramolecular cyclization reactions starting from a spirocyclic amine can lead to the formation of novel polycyclic scaffolds.

Methodologies such as photoredox-catalyzed annulation have been shown to effectively convert primary amines into complex spirocyclic N-heterocycles like tetrahydronaphthyridines. This illustrates how the amine functionality can be leveraged to build additional rings onto the existing spiro-core. Similarly, palladium-catalyzed C–N bond formation reactions are a powerful tool for constructing polycyclic systems from amine precursors. The application of such established synthetic methods to this compound provides a clear pathway to novel and structurally complex molecules that are otherwise difficult to access.

Table 1: Examples of Polycyclic Systems Derived from Spirocyclic Precursors
Precursor TypeKey Reaction TypeResulting Polycyclic SystemReference
Spirocyclic AminePhotoredox Annulation / N-ArylationSpirocyclic Tetrahydronaphthyridines
Spirocyclic Ketone/AmineStannyl Amine Protocol (SnAP)Saturated Spirocyclic N-Heterocycles
Spirocyclic LactoneMulti-step synthesisSpirapril (pharmaceutical)
Biaryl PrecursorFriedel–Crafts Acylation / Grignard ReactionPolycyclic Spiro Lignan Frameworks

The unique properties of spiro compounds make them attractive for applications in materials science. The spiro-linkage, which connects two ring systems through a single sp3-hybridized carbon, forces the planes of the two rings into a perpendicular arrangement. This rigid, non-planar structure can prevent intermolecular aggregation and π-stacking, leading to improved solubility and morphological stability in solid-state materials. These characteristics are highly desirable for organic optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

While foundational spiro compounds like spirobifluorene are common, there is a continuous search for novel spiro cores. This compound can serve as a precursor for such advanced materials. The amine group can be functionalized to attach chromophores, charge-transporting moieties, or polymerizable groups, integrating the rigid spiro[4.5]decane core into larger functional molecules or polymers. Furthermore, related spirocyclic intermediates, such as 1,4-Dioxaspiro[4.5]decan-8-one, are known to be useful in the synthesis of specialty chemicals like liquid crystals and insecticides, suggesting a similar potential for derivatives of this compound.

Role as a Precursor for Bioactive Molecules and Pharmacological Scaffolds (general research, non-clinical)

Spirocyclic scaffolds are of increasing interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher success rates in clinical development.

The 1-oxaspiro[4.5]decane framework is a bioisostere for other common rings and can improve physicochemical properties. The amine group at the 8-position provides a convenient point for derivatization to explore structure-activity relationships (SAR). For example, derivatives of the closely related 2,8-diazaspiro[4.5]decane have been synthesized and identified as potent antagonists of the CCR4 receptor, a target for inflammatory diseases. This demonstrates the utility of the spiro[4.5]decane core in generating pharmacologically active agents. Many approved drugs, including Spironolactone, Irbesartan, and Spirapril, incorporate a spirocyclic core, highlighting the value of this structural motif in successful drug design.

Table 2: Advantages of Spirocyclic Scaffolds in Medicinal Chemistry
PropertyDescriptionImpact on Drug Design
Three-DimensionalityThe rigid, non-planar structure allows for precise spatial orientation of substituents.Can improve binding affinity and selectivity to protein targets.
Increased Fsp3Higher ratio of sp3-hybridized carbons to total carbons.Correlates with improved clinical success rates and better physicochemical properties.
Structural RigidityReduces the number of accessible conformations, lowering the entropic penalty of binding.Potentially leads to higher potency.
NoveltyProvides access to underexplored chemical space.Offers opportunities for novel intellectual property and overcoming existing drug resistance.

Use in the Analysis of Volatile Compounds

Volatile amines are a class of compounds significant in various fields, from food science, where they can be indicators of spoilage, to industrial processes. The analysis of these compounds often presents challenges due to their polarity and basicity, which can lead to poor chromatographic performance, such as peak tailing. Gas chromatography (GC) is a primary technique for this purpose, often requiring specialized columns and sample preparation methods.

Common sample preparation techniques for volatile organic compounds (VOCs) include headspace sampling, solid-phase microextraction (SPME), and needle-trap extraction. Given its molecular structure (C9H17NO), this compound may possess sufficient volatility to be analyzed by these methods. It could potentially be used as an internal standard for the quantification of other volatile amines, particularly those with similar functional groups or retention characteristics. Its unique spirocyclic structure would provide a distinct mass spectrum, aiding in its identification and differentiation from other components in a complex mixture.

Table 3: Common Analytical Techniques for Volatile Amine Analysis
TechniquePrincipleTypical Application
Gas Chromatography (GC)Separation of compounds based on their volatility and interaction with a stationary phase.Primary separation technique for volatile amines.
Headspace (HS) SamplingAnalysis of the vapor phase above a liquid or solid sample.Quantification of residual amines in pharmaceuticals or food.
Solid-Phase Microextraction (SPME)Extraction and concentration of analytes using a coated fiber.Trace analysis of volatile compounds in environmental or biological samples.
Needle Trap Device (NTD)Extraction and concentration using an adsorbent-packed needle.Air sampling and analysis of low-concentration amines.

Potential in Chiral Recognition and Asymmetric Catalysis

The structure of this compound contains a chiral center at the C-8 carbon atom where the amine group is attached. The presence of this stereocenter means the compound can exist as a pair of enantiomers. This inherent chirality opens up potential applications in the fields of asymmetric catalysis and chiral recognition.

Enantiomerically pure chiral amines are highly valuable as ligands for transition metal catalysts, as organocatalysts, and as chiral resolving agents. For example, a single enantiomer of this compound could be used to form a complex with a metal like rhodium or palladium, creating a catalyst capable of inducing stereoselectivity in reactions such as asymmetric hydrogenation or C-C bond formation.

In the area of chiral recognition, enantiopure this compound could be immobilized onto a solid support to create a chiral stationary phase (CSP) for HPLC, enabling the separation of other racemic compounds. Alternatively, it could be used to functionalize nanoparticles, creating sensors capable of enantioselectively recognizing specific target molecules, such as amino acids or pharmaceutical agents. The first step in these applications would be the resolution of racemic this compound into its individual enantiomers, which can be achieved through methods like enzymatic resolution or chromatography on a chiral support.

Future Directions in 1 Oxaspiro 4.5 Decan 8 Amine Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 1-Oxaspiro[4.5]decan-8-amine and its derivatives will likely be shaped by the principles of green and sustainable chemistry. Current synthetic strategies for spiroketals often rely on thermodynamically controlled cyclizations, which can limit stereochemical diversity. mskcc.org Future efforts will likely focus on kinetically controlled reactions to access a wider range of stereoisomers. mskcc.orgacs.org

One promising avenue is the development of electrosynthetic methods, such as the "eSpiro" process, which offers a metal- and mercury-free alternative to traditional acid-catalyzed or transition-metal-mediated cyclizations for spiroketal formation. rsc.orgrsc.org Such approaches, which involve the anodic oxidation of suitable precursors, could be adapted for the synthesis of the 1-Oxaspiro[4.5]decane core, followed by the introduction of the amine group.

Furthermore, leveraging biocatalysis could provide highly stereoselective and environmentally benign routes. Enzymatic reactions, for instance, could be employed to resolve racemic intermediates or to catalyze key bond-forming steps with high precision, minimizing the need for protecting groups and reducing waste. The development of one-pot, multi-component reactions, catalyzed by novel heterogeneous catalysts, also presents an attractive strategy for the efficient and sustainable construction of this spirocyclic amine. nih.govrsc.org

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Challenges
Electrosynthesis Metal-free, sustainable, scalable. rsc.orgrsc.org Substrate stability, integration with downstream steps. rsc.org
Biocatalysis High stereoselectivity, mild reaction conditions. Enzyme discovery and optimization for the specific substrate.
Kinetically Controlled Spiroketalization Access to non-thermodynamic stereoisomers. mskcc.orgacs.org Requires precise control of reaction conditions.

| Multi-component Reactions | High efficiency, atom economy. nih.govrsc.org | Catalyst development, control of stereoselectivity. nih.gov |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is governed by the interplay between the spiroketal and the amine functional groups. While the general reactivity of amines and cyclic ethers is well-understood, their combination within this specific spirocyclic framework could lead to novel and unexplored chemical transformations. researchgate.netlibretexts.orgmsu.edulibretexts.orgyoutube.com

Future research should systematically investigate the nucleophilicity and basicity of the amine group and how it is influenced by the adjacent spiroketal. msu.edu This will be crucial for developing selective N-alkylation, N-acylation, and other derivatization reactions. The stability of the spiroketal under various reaction conditions, particularly in the presence of Lewis and Brønsted acids, also warrants detailed investigation.

Furthermore, the potential for the amine to direct or participate in reactions involving the ether oxygen or the cyclohexyl ring should be explored. This could lead to the discovery of novel rearrangement or ring-opening reactions, providing access to new molecular scaffolds. Computational studies could play a vital role in predicting and understanding these potential reactivity patterns.

Advanced Stereochemical Control in Complex Derivatization

The rigid, three-dimensional structure of the 1-Oxaspiro[4.5]decane core makes it an excellent scaffold for the precise spatial arrangement of functional groups. mskcc.org Achieving advanced stereochemical control during the derivatization of the amine and the cyclohexyl ring is a key area for future research.

Future synthetic efforts will likely focus on diastereoselective reactions on the cyclohexyl ring, using the existing stereocenters of the spiroketal to direct the stereochemical outcome. This could involve substrate-controlled reactions or the use of chiral catalysts. nih.gov The development of methods to control the stereochemistry at the anomeric carbon of the spiroketal through kinetically controlled reactions will also be crucial for accessing a full complement of stereoisomers. mskcc.orgacs.org

Moreover, the synthesis of enantiopure this compound through asymmetric synthesis or chiral resolution will be a critical step. This will enable the exploration of the stereochemical requirements for its potential applications and the development of stereochemically defined derivatives.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and derivatization of this compound. spirochem.comnih.gov Continuous flow processes can enable better control over reaction parameters, improve safety, and facilitate scalability. spirochem.commdpi.com

Future research in this area could focus on developing continuous flow methods for the key steps in the synthesis of the 1-Oxaspiro[4.5]decane core, such as spiroketalization. researchgate.netresearchgate.net Flow chemistry is also well-suited for high-throughput experimentation, allowing for the rapid screening of reaction conditions and catalysts to optimize synthetic routes. acs.org

Automated synthesis platforms can be employed to generate libraries of this compound derivatives with diverse functionalities. acs.orgnih.govresearchgate.netmanufacturingchemist.comresearchgate.net This would involve the automated execution of a sequence of reactions, such as N-alkylation or N-acylation, followed by purification. Such platforms can significantly accelerate the exploration of the chemical space around this scaffold. scribd.com

Table 2: Potential Benefits of Flow Chemistry and Automation

Technology Application in this compound Research Expected Outcomes
Flow Chemistry Synthesis of the spiroketal core and subsequent derivatization. nih.govresearchgate.netresearchgate.net Improved reaction control, enhanced safety, and scalability. spirochem.com
Automated Synthesis High-throughput synthesis of derivative libraries. nih.govresearchgate.netresearchgate.net Rapid exploration of structure-activity relationships.

| Integrated Systems | Telescoped multi-step syntheses without isolation of intermediates. acs.org | Increased efficiency and reduced waste. |

Expanding Applications in Materials Science and Chemical Biology (non-clinical)

The unique properties of this compound make it a promising candidate for applications in materials science and as a tool in chemical biology.

In materials science, oxaspiro compounds can be used as monomers in ring-opening polymerizations. nih.govresearchgate.net The amine functionality of this compound could be utilized to create polymers with specific properties, such as improved adhesion or the ability to be functionalized further. For instance, it could be incorporated into copolymers to modify their mechanical or surface properties. nih.gov The polymerization of related oxaspiro monomers has been shown to produce materials like poly(1,4-phenylene oxide). acs.org

In the realm of chemical biology, the spirocyclic scaffold can serve as a rigid core for the development of molecular probes. The amine group provides a convenient handle for the attachment of fluorophores, affinity tags, or other reporter groups. Furthermore, the unique three-dimensional shape of the molecule could be exploited for developing probes with high specificity for biological targets. The application of related spirocyclic structures in bioorthogonal chemistry, for example in tetrazine ligations, suggests that derivatives of this compound could be designed as novel bioorthogonal reagents. acs.orgnih.govresearchgate.netspringernature.comnih.gov

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